molecular formula C15H13ClN2O2 B1664445 2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide CAS No. 78281-73-9

2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide

Cat. No. B1664445
CAS RN: 78281-73-9
M. Wt: 288.73 g/mol
InChI Key: QYWOBAQCODTFCM-UHFFFAOYSA-N
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Description

“2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide” is a chemical compound with the linear formula C15H13ClN2O2 . It is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .


Synthesis Analysis

The synthesis of “2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide” involves several steps. It is formed as an intermediate in the synthesis of the active pharmaceutical ingredient lorazepam . The exact synthesis process is complex and may vary depending on the specific requirements of the end product.


Chemical Reactions Analysis

The chemical reactions involving “2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide” are complex and can vary depending on the specific conditions and reactants involved. It is used in the synthesis of various compounds, indicating that it can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide” are defined by its molecular structure. It has a molecular weight of 288.736 . More detailed information about its physical and chemical properties, such as melting point, boiling point, solubility, and stability, would require further analysis.

Scientific Research Applications

  • Chemical Synthesis and Characterization

    • The compound has been used in the synthesis of various derivatives with potential biological activities. For example, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were prepared from a similar phenyl acetic acid derivative and evaluated for their antimicrobial activity, with some showing good activity compared to standard drugs (Patel & Shaikh, 2011).
    • Another study involved the synthesis of acetamide derivatives of 2-aminophenol for potential use in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation process was optimized using various parameters, highlighting the compound's relevance in drug synthesis processes (Magadum & Yadav, 2018).
  • Pharmacological Potential

    • The benzofuran-acetamide scaffold, which is structurally related, has been studied as a potential anticonvulsant agent. Derivatives of this scaffold were synthesized and evaluated, showing significant anticonvulsant activity and providing insights into the pharmacophore mapping of these compounds (Shakya et al., 2016).
    • In another study, derivatives of N-aryl 1,2,4-triazole were synthesized and characterized, and their inhibitory potential against acetylcholinesterase and butyrylcholinestrase was evaluated. These compounds showed moderate to good activities, with the study also involving molecular docking studies to rationalize the binding site interactions (Riaz et al., 2020).
  • Environmental and Biochemical Studies

    • The reaction of a related pharmaceutical compound with hypochlorite, simulating wastewater disinfection conditions, led to the formation of unusual products, including derivatives of acetamide. This study is significant for understanding the environmental fate and potential phytotoxic effects of such compounds (DellaGreca et al., 2009).

properties

IUPAC Name

2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)18)8-13(17)19/h1-7H,8,18H2,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWOBAQCODTFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30228957
Record name Ahr 10037
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide

CAS RN

78281-73-9
Record name 2-Amino-3-(4-chlorobenzoyl)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78281-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ahr 10037
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ahr 10037
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30228957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AHR-10037
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9PW3SDK9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To an agitated solution of 28.5 g (0.077 mole) of 2-amino-3-(4-chlorobenzoyl)-α-(phenylthio)phenylacetamide in 1 liter of tetrahydrofuran was added 230 g of wet Raney nickel (washed 3 times with water and 3 times with tetrahydrofuran). After 15 minutes the mixture was filtered and the filtrate concentrated under reduced pressure to give 17.4 g (84%) of yellow crystalline solid. Recrystallization from isopropyl alcohol followed by recrystallizing twice from absolute ethanol gave yellow needles, m.p. 212°-215° C.
Name
2-amino-3-(4-chlorobenzoyl)-α-(phenylthio)phenylacetamide
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
230 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide
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2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide
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2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide
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Reactant of Route 6
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